Bienvenue dans la boutique en ligne BenchChem!

N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester

HIV-1 entry inhibition CD4 T cell preservation gp120 antagonist

N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester (CAS 129987-97-9), also designated CPF(LL) or Carbomethoxycarbonyl-Pro-Phe-OBzl, is a low-molecular-weight dipeptide mimetic (C24H26N2O6, MW 438.47 g/mol) belonging to the CPF (N-carbomethoxycarbonyl-prolyl-phenylalanyl benzyl ester) compound class. Its defining structural features are an N-terminal methoxyoxalyl (carbomethoxycarbonyl) protecting group and a C-terminal benzyl ester, which together confer the physicochemical properties required for interaction with the HIV-1 envelope glycoprotein gp120.

Molecular Formula C24H26N2O6
Molecular Weight 438.5 g/mol
CAS No. 129987-97-9
Cat. No. B163385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester
CAS129987-97-9
SynonymsCPF ester
N-carbomethoxycarbonyl-Pro-Phe-benzyl ester
N-carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl este
Molecular FormulaC24H26N2O6
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C24H26N2O6/c1-31-24(30)22(28)26-14-8-13-20(26)21(27)25-19(15-17-9-4-2-5-10-17)23(29)32-16-18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,25,27)/t19-,20-/m0/s1
InChIKeyDQPXNIBWDJBVFH-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Carbomethoxycarbonyl-Prolyl-Phenylalanyl-Benzyl Ester (CPF-LL) CAS 129987-97-9: What Makes This gp120-Binding Dipeptide Different


N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester (CAS 129987-97-9), also designated CPF(LL) or Carbomethoxycarbonyl-Pro-Phe-OBzl, is a low-molecular-weight dipeptide mimetic (C24H26N2O6, MW 438.47 g/mol) belonging to the CPF (N-carbomethoxycarbonyl-prolyl-phenylalanyl benzyl ester) compound class. Its defining structural features are an N-terminal methoxyoxalyl (carbomethoxycarbonyl) protecting group and a C-terminal benzyl ester, which together confer the physicochemical properties required for interaction with the HIV-1 envelope glycoprotein gp120. Unlike conventional antiretroviral agents that target intracellular viral enzymes, CPF compounds act extracellularly by binding gp120 and blocking its attachment to the CD4 receptor on host T cells, thereby inhibiting viral entry [1]. The LL stereoisomer (L-Pro–L-Phe) is one of four possible CPF configurations, each exhibiting distinct conformational preferences and biological activity profiles [2].

Why N-Carbomethoxycarbonyl-Pro-Phe-OBzl Cannot Be Replaced by Generic N-Protected Dipeptide Esters


The CPF scaffold is not a generic protected dipeptide building block; the N-terminal carbomethoxycarbonyl (methoxyoxalyl) group is a pharmacophoric determinant essential for gp120 recognition, and its replacement with standard peptide protecting groups—such as Cbz (benzyloxycarbonyl), Boc (tert-butyloxycarbonyl), or Fmoc (fluorenylmethyloxycarbonyl)—abolishes gp120-binding activity. Within the CPF family itself, the four stereoisomers (LL, LD, DL, DD) are not interchangeable: X-ray crystallography demonstrates that the LL isomer adopts a bent conformation at the phenylalanine residue (φ₂ = −60°, ψ₂ = −34°) distinct from the extended-chain conformation observed in LD and DL isomers (φ₂ = 123–131°, ψ₂ = −172 to −167°), and this conformational divergence translates into differential biological activity [1]. Furthermore, the benzyl ester at the C-terminus is integral to the compound's lipophilic character and membrane interaction properties; its hydrolysis or substitution with a free carboxylic acid yields a compound with altered pharmacokinetic behavior. Procurement of the incorrect stereoisomer or an analog with a conventional protecting group will not recapitulate the gp120-CD4 blockade and CD4-function-preservation phenotype documented for CPF(LL) [2].

Procurement-Relevant Quantitative Differentiation Evidence for N-Carbomethoxycarbonyl-Pro-Phe-OBzl (CPF-LL)


CD4-Dependent T Cell Function Preservation: CPF(LL) vs. Competitive CD4 Antagonists

CPF compounds, including the LL isomer, block gp120 binding to CD4 without interfering with CD4 binding to class II major histocompatibility complex (MHC) molecules. In contrast, competitive CD4 antagonists or soluble CD4-based inhibitors occupy the CD4 binding site and disrupt physiological CD4–MHC II interactions essential for T helper cell function. Finberg et al. demonstrated that CPFs do not interfere with CD4–MHC II binding, and one isomer, CPF(DD), preserved CD4-dependent T cell function while inhibiting HIV-1 infection of H9 tumor cells and human T cells. Although production of viral proteins in infected T cells is unaltered by CPF(DD), the compound prevents the spread of infection in an in vitro model system [1]. This mechanistic selectivity—gp120 antagonism without CD4 functional blockade—is a property of the CPF chemotype not shared by agents that directly target the CD4 receptor itself.

HIV-1 entry inhibition CD4 T cell preservation gp120 antagonist immunomodulation

Stereochemistry-Dependent Conformation: CPF(LL) Adopts a Bent Backbone Not Seen in LD or DL Isomers

X-ray crystallographic analysis of the four CPF stereoisomers reveals that CPF(LL) adopts a bent conformation at the phenylalanine residue, with backbone torsion angles φ₂ = −60° and ψ₂ = −34°. In contrast, the LD enantiomer and the LD component of the racemic LD/DL mixture both adopt extended-chain conformations, with φ₂ = 123° (LD) and 131° (LD/DL), and ψ₂ = −172° (LD) and −167° (LD/DL). The LL isomer crystallizes in space group P2₁2₁2₁ with unit cell parameters a = 13.699(2), b = 25.893(5), c = 6.155(1) Å, Z = 4, and calculated density 1.333 g cm⁻³, whereas the LD isomer has a = 11.663(2), b = 26.557(2), c = 7.281(1) Å and density 1.290 g cm⁻³ [1]. These distinct conformational preferences provide a structural rationale for the differential biological activity observed among CPF stereoisomers and confirm that the LL isomer is not a structural surrogate of the LD or DL forms.

X-ray crystallography peptide conformation stereochemical differentiation CPF dipeptide

Broad-Spectrum Enveloped Virus Inhibition: CPF-DD vs. Non-Enveloped Virus Selectivity

Moore et al. (1992) extended the characterization of CPF-DD beyond HIV-1, demonstrating that CPF-DD inhibits the infectivity of most enveloped viruses tested, whereas the infectivity of non-enveloped viruses was unaffected or only slightly reduced. The predominant action of CPF-DD was found to be removal of the viral envelope from the underlying core, rather than a simple blockade of gp120–CD4 binding [1]. This broad-spectrum anti-enveloped-virus activity is mechanistically distinct from that of HIV-1 protease inhibitors (e.g., saquinavir, ritonavir), which act intracellularly on viral polyprotein processing and are restricted to HIV-1/HIV-2, and from nucleoside reverse transcriptase inhibitors (e.g., AZT), which target reverse transcription. The envelope-disrupting mechanism positions CPF compounds within a unique functional category not occupied by any approved antiretroviral class.

enveloped virus inhibition antiviral breadth HIV-1 virology

Dual-Mechanism Potentiation: CPF-Conjugated HIV Protease Inhibitors vs. Standalone Protease Inhibitors

Incorporation of the CPF moiety into HIV-1 protease inhibitor scaffolds generates hybrid compounds with dual mechanisms: gp120-binding (entry inhibition) plus protease inhibition. In a study by Mimoto et al. (1998), dipeptide-type HIV protease inhibitors bearing a CPF moiety as a gp120-binding unit were synthesized. Compound 11a, containing the CPF moiety, exhibited an IC₅₀ of 0.90 μg/mL (1.1 μM) against HIV protease, representing a 7-fold improvement over standard compound 3 (IC₅₀ = 3.7 μg/mL, 7.7 μM) and an approximately 100-fold improvement over standard compound 4 (IC₅₀ = 75 μg/mL, 155 μM). Almost all compounds bearing the CPF group on the phenoxyacetyl position showed protease-inhibitory activity, confirming that the CPF unit is compatible with and potentiates protease-targeting pharmacophores [1]. This dual-mechanism design principle is unique to CPF-containing conjugates and cannot be replicated by attaching a generic N-protected dipeptide to a protease inhibitor core.

HIV protease inhibition CPF hybrid dual-mechanism drug design

High-Value Application Scenarios for N-Carbomethoxycarbonyl-Pro-Phe-OBzl (CPF-LL) Based on Verified Evidence


HIV-1 Entry Mechanism Studies Requiring CD4-Function-Preserving gp120 Antagonism

Investigators studying the kinetics and structural biology of gp120-CD4 binding can employ CPF(LL) as a gp120-directed probe that blocks viral attachment without simultaneously inhibiting CD4-MHC II interactions [1]. This selectivity is critical for experiments where T cell receptor-dependent activation must be maintained during gp120 antagonism, such as antigen-presentation assays or co-culture systems measuring CD4-dependent cytokine production. Standard anti-CD4 antibodies or soluble CD4-Fc fusion proteins cannot be used in these contexts because they directly occupy the CD4 binding site and disrupt both viral and physiological CD4 interactions.

Stereochemical Reference Standard for CPF Isomer Quality Control and Crystallographic Studies

The LL isomer of CPF has a fully solved X-ray crystal structure with defined unit cell parameters (orthorhombic P2₁2₁2₁, a = 13.699 Å, b = 25.893 Å, c = 6.155 Å), backbone torsion angles (φ₂ = −60°, ψ₂ = −34°), and calculated density (1.333 g cm⁻³) [2]. These data make CPF(LL) suitable as a reference standard for analytical method development (e.g., chiral HPLC method validation, powder X-ray diffraction identity testing) and for distinguishing the LL isomer from LD, DL, and DD stereoisomers in synthetic mixtures. Procurement of purified CPF(LL) with documented stereochemical identity is essential for laboratories performing crystallographic studies of gp120-inhibitor co-complexes.

Broad-Spectrum Antiviral Entry Inhibitor Screening and Envelope Disruption Assays

Because CPF compounds inhibit the infectivity of most enveloped viruses while sparing non-enveloped viruses, and their predominant mechanism involves physical removal of the viral envelope from the core [3], CPF(LL) can serve as a positive control in phenotypic screening campaigns for novel envelope-disrupting antivirals. Its broad-spectrum activity profile makes it a useful comparator when evaluating candidate compounds against emerging enveloped viruses (e.g., influenza, coronaviruses, filoviruses), where HIV-specific protease or reverse transcriptase inhibitors would have no detectable activity.

Bifunctional Antiviral Design: CPF-Protease Inhibitor Conjugate Development

Medicinal chemistry programs pursuing dual-mechanism HIV inhibitors can use CPF(LL) or its synthetic intermediates as building blocks to construct hybrid molecules that simultaneously target gp120 (entry) and HIV protease (maturation). The demonstrated 7–100-fold potency enhancement observed when the CPF moiety is conjugated to a protease inhibitor scaffold [4] validates this strategy. Procurement of the CPF moiety as a characterized, stereochemically pure intermediate enables reproducible structure-activity relationship (SAR) studies and avoids the confounding effects of stereoisomeric impurities on dual-mechanism assay interpretation.

Quote Request

Request a Quote for N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.